(4,5-Dimethylpyridin-3-YL)methylamine
Description
(4,5-Dimethylpyridin-3-YL)methylamine is a pyridine derivative featuring a methylamine substituent at the 3-position and methyl groups at the 4- and 5-positions. Its aromatic pyridine core distinguishes it from alicyclic amines like piperidine derivatives.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(4,5-dimethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,3,9H2,1-2H3 |
InChI Key |
VOTDGMMNYGGUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylpyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethylpyridine.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to enhance the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (4,5-Dimethylpyridin-3-yl)methanamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high efficiency and consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) followed by ammonia (NH3) can be used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(4,5-Dimethylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4,5-Dimethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Core Structure and Aromaticity
| Compound | Core Structure | Aromaticity | Key Substituents |
|---|---|---|---|
| (4,5-Dimethylpyridin-3-YL)methylamine | Pyridine | Aromatic | 3-methylamine, 4,5-dimethyl |
| (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine | Piperidine | Non-aromatic | 3-methylamine, 4-methyl, 1-benzyl |
- Aromatic vs. Non-Aromatic Rings: The pyridine core in the target compound confers aromatic stability and electron-deficient properties, influencing its reactivity in substitution reactions. In contrast, the piperidine derivative () is non-aromatic, allowing for greater flexibility and basicity due to the availability of the nitrogen lone pair .
Electronic and Physicochemical Properties
- Basicity : Pyridine derivatives generally exhibit lower basicity (pKa ~5-6 for pyridine) compared to piperidine (pKa ~11). The methylamine substituent in (4,5-Dimethylpyridin-3-YL)methylamine may slightly enhance basicity, but the aromatic ring’s electron-withdrawing effect likely limits protonation under physiological conditions.
- Electron Scattering: highlights methylamine’s electron scattering behavior, which is comparable to methanol. In the target compound, the methylamine group’s polarizability and lone pair availability may influence interactions in catalytic or biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
